![molecular formula C20H22N2O4S B5148950 N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine
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Overview
Description
"N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine" is a compound that can be classified within the realm of methionine derivatives. Methionine is an essential amino acid and has been the subject of various chemical modifications to explore its biological and chemical properties.
Synthesis Analysis
The synthesis of methionine derivatives, such as N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine, typically involves complex organic reactions. For instance, the synthesis of similar compounds has been reported through reactions involving benzoyl isothiocyanate with L-serine, L-proline, D-methionine, and L-alanine, leading to the formation of various benzoylcarbamothioyl amino acids (Odame et al., 2015).
Molecular Structure Analysis
The molecular structure of N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine and its derivatives is characterized by the presence of benzoyl groups attached to the amino acid backbone. This modification often leads to significant changes in the physical and chemical properties of the original amino acid. Detailed crystal structure analysis of similar compounds has been conducted to ascertain the molecular geometry and interaction patterns (Kranjc et al., 2011).
Chemical Reactions and Properties
Methionine derivatives, including N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine, are involved in various chemical reactions, particularly due to the presence of amino and benzoyl groups. These compounds can participate in reactions like oxidation, chlorinolysis, and conjugation with other chemical entities. For example, the chlorinolysis of methionine derivatives leads to the formation of various polychloroamino acid derivatives (Urabe et al., 1975).
properties
IUPAC Name |
2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-7-9-14(10-8-13)18(23)21-16-6-4-3-5-15(16)19(24)22-17(20(25)26)11-12-27-2/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCPVFBNIIAYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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